molecular formula C19H18N4O3 B10982532 N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

Cat. No.: B10982532
M. Wt: 350.4 g/mol
InChI Key: UYXGSIUAYLKXES-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring, a hydroxy group, and an acetylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Acetylation of the Amino Group: The acetylamino group is introduced by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the acetylamino phenyl group with the hydroxyquinoxaline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the quinoxaline ring can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets. It may also serve as a probe in biochemical assays.

Medicine

In medicine, the compound’s structure suggests potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the hydroxyquinoxaline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is unique due to the presence of both the hydroxyquinoxaline and acetylamino groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its structure also provides a balance between hydrophilic and hydrophobic properties, enhancing its potential in biological and industrial contexts.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C19H18N4O3/c1-12(24)20-13-6-8-14(9-7-13)21-18(25)11-10-17-19(26)23-16-5-3-2-4-15(16)22-17/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25)(H,23,26)

InChI Key

UYXGSIUAYLKXES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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